molecular formula C16H22BrN B8129105 9-Bromo-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

9-Bromo-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

Cat. No.: B8129105
M. Wt: 308.26 g/mol
InChI Key: BKGRZWBOBGBNAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Bromo-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline is an organic compound with the molecular formula C12H14BrN. It is known for its unique structure, which includes a bromine atom and multiple methyl groups attached to a tetrahydroquinoline core. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrobromic acid for bromination, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

9-Bromo-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Bromo-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydroquinoline core play crucial roles in its reactivity and binding affinity to various biological targets. Detailed studies are required to fully elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Similar compounds to 9-Bromo-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline include:

  • 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline
  • 4-Bromo-julolidine
  • 9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline

These compounds share structural similarities but differ in the number and position of substituents, which can significantly affect their chemical properties and applications.

Properties

IUPAC Name

7-bromo-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrN/c1-15(2)5-7-18-8-6-16(3,4)13-10-11(17)9-12(15)14(13)18/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGRZWBOBGBNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN2CCC(C3=C2C1=CC(=C3)Br)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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